sulfanylidene-lambda~5~-phosphane CAS No. 138193-40-5](/img/structure/B14285124.png)
[2-(Dibutylboranyl)phenyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of boron, sulfur, and phosphorus atoms, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane typically involves the reaction of dibutylborane with a phenyl-substituted phosphine sulfide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of boron, sulfur, and phosphorus, while reduction could produce simpler boron-phosphorus compounds.
Applications De Recherche Scientifique
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Mécanisme D'action
The mechanism by which 2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways. The compound’s boron, sulfur, and phosphorus atoms play crucial roles in these interactions, contributing to its unique reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine sulfide, [2-(dibutylboryl)phenyl]diphenyl-: Shares structural similarities but may differ in reactivity and applications.
Disilane-bridged architectures: Contain silicon atoms instead of boron, leading to different electronic properties and applications.
Uniqueness
2-(Dibutylboranyl)phenylsulfanylidene-lambda~5~-phosphane is unique due to its combination of boron, sulfur, and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
138193-40-5 |
|---|---|
Formule moléculaire |
C26H32BPS |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
(2-dibutylboranylphenyl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H32BPS/c1-3-5-21-27(22-6-4-2)25-19-13-14-20-26(25)28(29,23-15-9-7-10-16-23)24-17-11-8-12-18-24/h7-20H,3-6,21-22H2,1-2H3 |
Clé InChI |
VZDHDBYRWKTHDR-UHFFFAOYSA-N |
SMILES canonique |
B(CCCC)(CCCC)C1=CC=CC=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


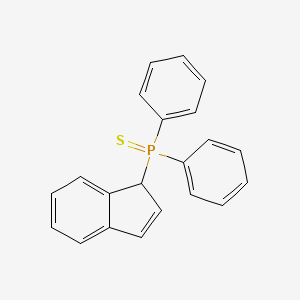


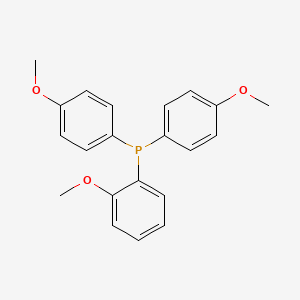

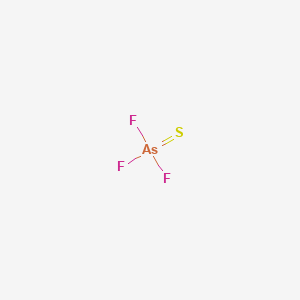


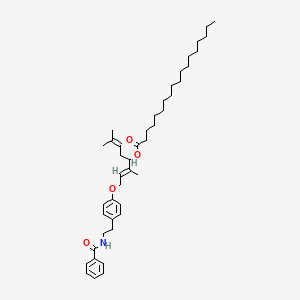
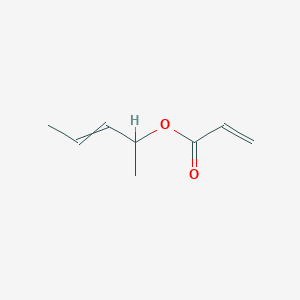
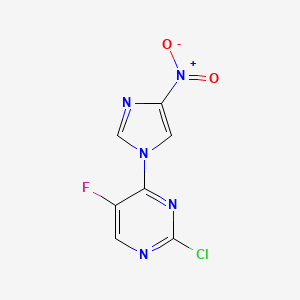

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

